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Executive Summary
Metastat (COL-3), a chemically modified tetracycline, has emerged as a potent inhibitor of

angiogenesis, the formation of new blood vessels, a process critical for tumor growth and

metastasis. Unlike its parent compound, COL-3 is devoid of antimicrobial activity, allowing for

its development as a targeted anti-cancer agent. Its primary mechanism of action lies in the

inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, enzymes

pivotal for the degradation of the extracellular matrix (ECM), a key step in endothelial cell

migration and invasion during angiogenesis. This technical guide provides a comprehensive

overview of the core scientific principles underlying the anti-angiogenic effects of COL-3,

detailing its mechanism of action, summarizing key preclinical and clinical data, and providing

detailed experimental protocols for its evaluation.

Introduction to Metastat (COL-3)
COL-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline) is a synthetic tetracycline analog

designed to enhance its MMP-inhibitory properties while eliminating its antibiotic effects.[1] This

modification allows for the investigation of its anti-cancer properties without the complications

of antibiotic resistance. The rationale for its development stems from the crucial role of MMPs

in cancer progression. MMPs, a family of zinc-dependent endopeptidases, are overexpressed

in various malignancies and are instrumental in breaking down the ECM, facilitating tumor cell
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invasion, metastasis, and angiogenesis.[2] By targeting MMPs, COL-3 presents a promising

strategy to disrupt these pathological processes.

Mechanism of Action: Inhibition of Angiogenesis
The anti-angiogenic activity of COL-3 is primarily attributed to its potent inhibition of MMP-2

(gelatinase A) and MMP-9 (gelatinase B).[3] These enzymes are crucial for degrading type IV

collagen, a major component of the basement membrane surrounding blood vessels. The

inhibition of MMP-2 and MMP-9 by COL-3 disrupts the angiogenic cascade at multiple levels:

Inhibition of Endothelial Cell Migration and Invasion: By preventing the breakdown of the

basement membrane, COL-3 impedes the ability of endothelial cells to migrate and invade

the surrounding tissue to form new blood vessels.[2]

Modulation of Pro-Angiogenic Factor Availability: The ECM serves as a reservoir for various

pro-angiogenic growth factors, including vascular endothelial growth factor (VEGF) and basic

fibroblast growth factor (bFGF). MMPs can release these sequestered growth factors,

making them available to bind to their receptors on endothelial cells. By inhibiting MMPs,

COL-3 indirectly reduces the bioavailability of these critical angiogenic signals.[2][4]

Induction of Apoptosis: Some studies suggest that COL-3 can induce apoptosis in tumor

cells at certain concentrations.[1]

While the primary mechanism is MMP inhibition, the downstream effects on signaling pathways

involving VEGF and bFGF are significant. However, direct interaction of COL-3 with VEGF or

bFGF receptors has not been definitively established.

Quantitative Data on the Anti-Angiogenic Effects of
COL-3
The following tables summarize the available quantitative data from preclinical and clinical

studies on the efficacy of COL-3 in inhibiting angiogenesis and tumor growth.

Table 1: In Vitro Efficacy of COL-3 on Endothelial and Tumor Cells
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Cell Line Assay Endpoint
COL-3
Concentrati
on

Result Reference

DU145

(Human

Prostate

Cancer)

Growth

Inhibition

50%

Inhibition
12 µg/mL

50%

reduction in

tumor growth

after 48

hours.

[1]

TSU-PR1

(Human

Prostate

Cancer)

Growth

Inhibition

50%

Inhibition
12 µg/mL

50%

reduction in

tumor growth

after 48

hours.

[1]

Various

Tumor Cell

Lines

Apoptosis
Apoptosis

Induction
10 µg/mL

Profound

apoptotic

effects noted.

[1]

Table 2: In Vivo Efficacy of COL-3 in Preclinical Models

Animal
Model

Tumor Type
Treatment
Regimen

Endpoint Result Reference

Rat Dunning

MAT LyLu

Prostate

Cancer
Not Specified

Tumor

Growth,

Metastasis

Prominent

inhibition of

tumor growth

and reduced

lung and

bone

metastases.

[1]

Table 3: COL-3 Clinical Trial Data
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Clinical
Trial Phase

Patient
Population

Dosing
Schedule

Maximum
Tolerated
Dose (MTD)

Key
Findings

Reference

Phase I

AIDS-related

Kaposi's

Sarcoma

Once daily

oral

Not explicitly

stated

44% overall

response

rate.

[1]

Phase I

Advanced

Solid

Malignancies

Dose

escalation

from 36 to 98

mg/m²/day

50 mg/m²/day

Durable

disease

stability in

some

patients with

soft tissue

sarcoma.

[5]

Experimental Protocols
Detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of

COL-3 are provided below.

Endothelial Cell Proliferation Assay
This assay assesses the effect of COL-3 on the proliferation of endothelial cells, a fundamental

process in angiogenesis.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line

Endothelial Cell Growth Medium (EGM)

Fetal Bovine Serum (FBS)

COL-3 stock solution (dissolved in a suitable solvent, e.g., DMSO)

96-well cell culture plates
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Cell counting kit (e.g., MTT, WST-1) or hemocytometer

Plate reader

Protocol:

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells

per well in 100 µL of EGM supplemented with FBS.

Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to

allow for cell attachment.

Treatment: Prepare serial dilutions of COL-3 in EGM. Remove the old medium from the wells

and add 100 µL of the COL-3 dilutions or vehicle control to the respective wells.

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

Quantification of Proliferation:

Using a Cell Counting Kit: Add the reagent from the cell counting kit to each well according

to the manufacturer's instructions. Incubate for the recommended time and then measure

the absorbance at the specified wavelength using a plate reader.

Using a Hemocytometer: Detach the cells from the wells using trypsin-EDTA, and then

count the number of viable cells in each well using a hemocytometer and trypan blue

exclusion.

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each COL-3

concentration compared to the vehicle control. Determine the IC50 value (the concentration

of COL-3 that inhibits cell proliferation by 50%).

Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of COL-3 on the directional migration of endothelial cells,

mimicking the process of endothelial cells moving to form new vessels.

Materials:
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Confluent monolayer of endothelial cells in a 6-well or 24-well plate

Sterile 200 µL pipette tip

EGM with reduced FBS (e.g., 1-2%)

COL-3 stock solution

Microscope with a camera

Protocol:

Create the Wound: Once the endothelial cells have formed a confluent monolayer, create a

linear scratch (wound) in the center of each well using a sterile 200 µL pipette tip.

Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached

cells.

Treatment: Add EGM with reduced FBS containing different concentrations of COL-3 or

vehicle control to the wells.

Image Acquisition: Immediately after adding the treatment, capture an image of the wound in

each well using a microscope (Time 0).

Incubation: Incubate the plate at 37°C and 5% CO₂.

Follow-up Imaging: Capture images of the same wound areas at regular intervals (e.g., 6,

12, and 24 hours).

Data Analysis: Measure the width of the wound at different time points for each treatment

group. Calculate the percentage of wound closure relative to the initial wound width.

Compare the migration rate between COL-3 treated and control groups.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like

structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.
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Materials:

Endothelial cells

Matrigel® Basement Membrane Matrix

EGM

COL-3 stock solution

96-well plate

Microscope with a camera

Protocol:

Matrigel Coating: Thaw Matrigel on ice. Pipette 50 µL of cold Matrigel into each well of a pre-

chilled 96-well plate.

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to

polymerize.

Cell Suspension Preparation: Harvest endothelial cells and resuspend them in EGM at a

concentration of 2-4 x 10⁵ cells/mL.

Treatment: Add different concentrations of COL-3 or vehicle control to the cell suspension.

Seeding on Matrigel: Gently add 100 µL of the cell suspension to each Matrigel-coated well.

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

Image Acquisition: Observe the formation of tube-like structures using an inverted

microscope and capture images.

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the

total tube length, number of junctions, and number of loops using image analysis software

(e.g., ImageJ with the Angiogenesis Analyzer plugin).
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In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-

angiogenic compounds.

Materials:

Fertilized chicken eggs

Egg incubator

Sterile filter paper discs or sponges

COL-3 solution

Stereomicroscope with a camera

Protocol:

Egg Incubation: Incubate fertilized chicken eggs at 37.5-38°C with 60-70% humidity for 3-4

days.

Windowing the Egg: On day 3 or 4, create a small window in the eggshell to expose the

CAM.

Application of COL-3: On day 7 or 8, place a sterile filter paper disc or sponge soaked with a

known concentration of COL-3 solution (or vehicle control) onto the CAM.

Incubation: Seal the window and return the egg to the incubator for another 48-72 hours.

Observation and Imaging: After the incubation period, reopen the window and observe the

CAM under a stereomicroscope. Capture images of the area around the disc.

Data Analysis: Quantify the angiogenic response by counting the number of blood vessels

converging towards the disc or by measuring the vessel density in the treated area

compared to the control. A "spoke-wheel" pattern of vessels is indicative of an angiogenic

response.
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In Vivo Matrigel Plug Assay
This assay provides an in vivo model to assess the formation of new blood vessels in response

to pro-angiogenic stimuli and the inhibitory effect of compounds like COL-3.

Materials:

Matrigel® Basement Membrane Matrix

Pro-angiogenic factor (e.g., bFGF or VEGF)

COL-3 solution

Immunocompromised mice (e.g., nude or SCID mice)

Syringes and needles

Protocol:

Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor and the desired

concentration of COL-3 or vehicle control.

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The

Matrigel will form a solid plug at body temperature.

Incubation: Allow the plug to remain in the mice for 7-14 days.

Plug Excision: After the incubation period, euthanize the mice and carefully excise the

Matrigel plugs.

Analysis:

Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a

colorimetric assay (e.g., Drabkin's reagent) to quantify the amount of blood within the plug.

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the

sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the

microvessel density.
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Data Analysis: Compare the hemoglobin content or microvessel density in the COL-3 treated

plugs to the control plugs.

Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key

signaling pathways involved in angiogenesis and the proposed mechanism of action for COL-3.
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Caption: Mechanism of action of Metastat (COL-3) in inhibiting angiogenesis.
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Caption: Simplified overview of VEGF and bFGF signaling pathways in angiogenesis.
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Caption: Experimental workflow for the endothelial cell tube formation assay.

Conclusion and Future Directions
Metastat (COL-3) represents a promising anti-angiogenic agent with a well-defined mechanism

of action centered on the inhibition of MMP-2 and MMP-9. Preclinical and early clinical data

support its potential as a therapeutic for various cancers. Further research is warranted to fully

elucidate its efficacy, both as a monotherapy and in combination with other anti-cancer agents.

Specifically, more detailed quantitative studies are needed to establish precise dose-response

relationships in various in vitro and in vivo models of angiogenesis. Additionally, a deeper

investigation into the downstream signaling consequences of MMP inhibition by COL-3 could

reveal further therapeutic targets and opportunities for combination therapies. The continued

exploration of COL-3 and similar MMP inhibitors holds significant promise for the development

of novel and effective anti-cancer strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in
Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

3. globalresearchonline.net [globalresearchonline.net]

4. Effects of basic fibroblast growth factor on the expressions of angiogenic gene profile and
cyclooxygenase-2 in brain microvascular endothelial cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b612271?utm_src=pdf-body-img
https://www.benchchem.com/product/b612271?utm_src=pdf-body
https://www.benchchem.com/product/b612271?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article/10/19/6512/183394/A-Phase-I-and-Pharmacokinetic-Study-of-Col-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548434/
https://globalresearchonline.net/journalcontents/v58-2/15.pdf
https://pubmed.ncbi.nlm.nih.gov/16628358/
https://pubmed.ncbi.nlm.nih.gov/16628358/
https://pubmed.ncbi.nlm.nih.gov/16628358/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. A phase I and pharmacokinetic study of Col-3 (Metastat), an oral tetracycline derivative
with potent matrix metalloproteinase and antitumor properties - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Metastat (COL-3): A Technical Guide on its Anti-
Angiogenic Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612271#metastat-col-3-and-its-role-in-inhibiting-
angiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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